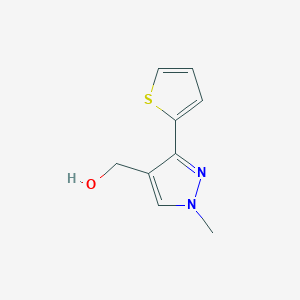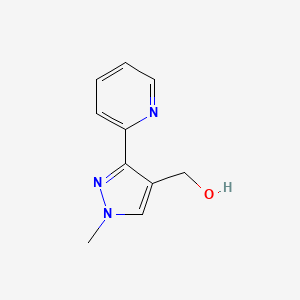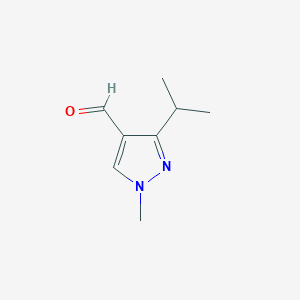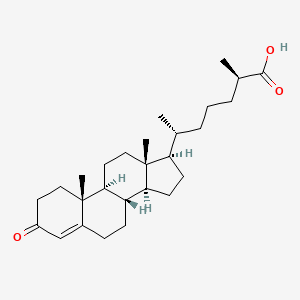
3-Methyl-1,2,4-oxadiazol-5-ol
Overview
Description
3-Methyl-1,2,4-oxadiazol-5-ol is a chemical compound with the molecular formula C3H4N2O2 . It’s a member of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
A simple and efficient iodine-assisted protocol has been developed for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3 H)-ones. The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom. They exist in four regioisomeric forms and established their potential for a wide range of applications .Physical and Chemical Properties Analysis
This compound has a molecular weight of 100.08, a melting point of 62 °C, and a predicted density of 1.55±0.1 g/cm3 .Scientific Research Applications
Anticonvulsant Properties
Oxadiazole derivatives have been studied for their anticonvulsant properties. Research has shown that certain oxadiazole compounds possess anticonvulsant activity, as reflected by their ability to provide protection against convulsions induced in animal models. These compounds have been found to inhibit the oxidation of various substrates by rat brain homogenates, indicating their potential mechanism of action in anticonvulsant activity (Chaudhary, Chaudhary, Chaudhari, & Parmar, 1979; Lankau, Unverferth, Grunwald, Hartenhauer, Heinecke, Bernöster, Dost, Egerland, & Rundfeldt, 2007).
Antithrombotic and Vasodilating Activities
Oxadiazole derivatives have been evaluated for their nitric oxide-dependent biological properties, including antithrombotic effects and the ability to decrease blood pressure. Certain compounds have shown the capacity to inhibit the formation of thrombi and exert a long-lasting decrease in blood pressure, highlighting their potential as NO donors and their relevance in cardiovascular research (Rehse, Bade, Harsdorf, & Clement, 1997).
Neuroprotective Effects
Research into oxadiazole derivatives has also explored their neuroprotective properties. For example, specific compounds have been investigated for their ability to inhibit caspase-3, an enzyme key to the apoptosis pathway, offering insights into potential treatments for neurodegenerative diseases (Toulmond, Tang, Bureau, Ashdown, Degen, O’Donnell, Tam, Han, Colucci, Giroux, Zhu, Boucher, Pikounis, Xanthoudakis, Roy, Rigby, Zamboni, Robertson, Ng, Nicholson, & Flückiger, 2004).
Anticancer Activity
Some oxadiazole compounds have been synthesized and tested for their anticancer activity against various cancer cell lines, showing promise in the development of new anticancer agents. These studies have involved examining the effects of oxadiazole derivatives on cell viability, tumor growth, and other cancer-related parameters (Roy, Bajaj, Maity, & Singh, 2017).
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, to which 3-methyl-1,2,4-oxadiazol-5-ol belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including bacterial and viral proteins, to exert their effects .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the pathogens
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to interfere with various biochemical pathways in pathogens, leading to their anti-infective effects . The exact pathways and downstream effects influenced by this compound would require further investigation.
Result of Action
1,2,4-oxadiazole derivatives are known to have anti-infective effects, suggesting that they can inhibit the growth and proliferation of pathogens at the molecular and cellular levels
Safety and Hazards
Future Directions
1,2,4-oxadiazoles, including 3-Methyl-1,2,4-oxadiazol-5-ol, have shown potential for a wide range of applications, particularly as anti-infective agents . Future research may focus on further refinement of 1,2,4-oxadiazole as anti-infective agents , and the development of novel 1,2,4-oxadiazole-based drugs .
Biochemical Analysis
Biochemical Properties
3-Methyl-1,2,4-oxadiazol-5-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the biochemical properties of this compound and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in apoptosis, leading to programmed cell death in certain cancer cell lines . Moreover, it can alter cellular metabolism by inhibiting key enzymes, thereby affecting the production of essential metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors, thereby influencing cellular processes such as proliferation and differentiation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability and degradation, which can impact its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors . Additionally, long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have therapeutic effects, such as inhibiting tumor growth in cancer models . Higher doses may lead to toxic or adverse effects, including organ damage and metabolic disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes, thereby affecting the levels of metabolites . For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Understanding these interactions is essential for elucidating the metabolic pathways of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, this compound has been found to accumulate in certain cellular compartments, where it exerts its effects on cellular processes . These findings provide insights into the transport and distribution mechanisms of this compound.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been shown to localize in the mitochondria, where it influences mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.
Properties
IUPAC Name |
3-methyl-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRLQDJTVWZXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431426 | |
| Record name | 3-methyl-1,2,4-oxadiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52386-40-0 | |
| Record name | 3-methyl-1,2,4-oxadiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2,4-oxadiazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Chloro-5,8-dimethyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1460986.png)




![1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1460993.png)






![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)

